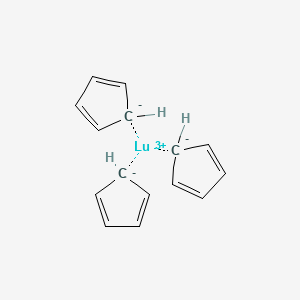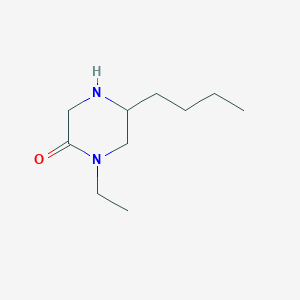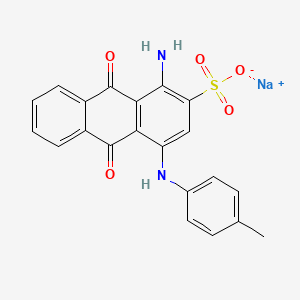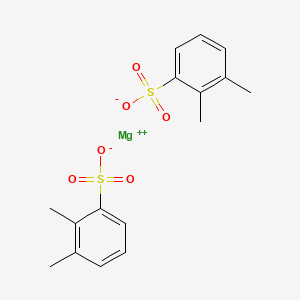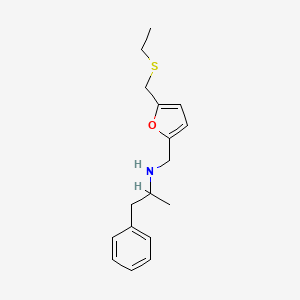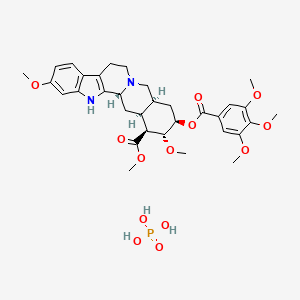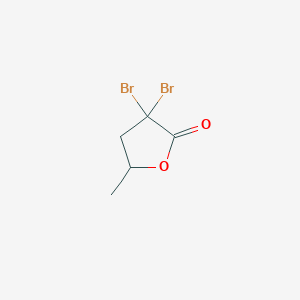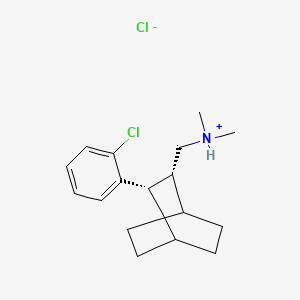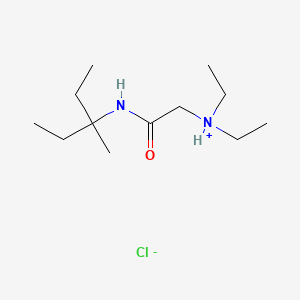
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride is a synthetic organic compound. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride typically involves the reaction of diethylamine with 1-ethyl-1-methylpropylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The diethylamino group allows it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism of action depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 2-(Diethylamino)-N-(1-methylpropyl)acetamide
- 2-(Diethylamino)-N-(1-ethylpropyl)acetamide
- 2-(Diethylamino)-N-(1-methyl-1-propyl)acetamide
Uniqueness: 2-(Diethylamino)-N-(1-ethyl-1-methylpropyl)acetamide hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.
Propriétés
| 108302-09-6 | |
Formule moléculaire |
C12H27ClN2O |
Poids moléculaire |
250.81 g/mol |
Nom IUPAC |
diethyl-[2-(3-methylpentan-3-ylamino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C12H26N2O.ClH/c1-6-12(5,7-2)13-11(15)10-14(8-3)9-4;/h6-10H2,1-5H3,(H,13,15);1H |
Clé InChI |
FTRJRUSYEBNLAP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)NC(=O)C[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
